molecular formula C11H20FNO3 B2897928 tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1345697-13-3

tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B2897928
CAS No.: 1345697-13-3
M. Wt: 233.283
InChI Key: QBQOPNYILDXCBJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorinated Piperidine Chemistry

The exploration of fluorinated piperidines began in the mid-20th century with early studies on N-fluorinated amines. Banks et al. first demonstrated fluorine transfer using perfluoro-N-fluoropiperidine in 1964, achieving fluorination of nitroalkanes and malonates, albeit with low yields. These initial efforts faced challenges due to reagent volatility and competing side reactions, limiting practical utility.

A paradigm shift occurred in the 1980s with Purrington’s synthesis of 1-fluoro-2-pyridone, which improved fluorination efficiency for malonate derivatives. However, the true breakthrough came in the 2010s with the development of robust catalytic methods. For example, Glorius and colleagues at the University of Münster introduced a palladium-catalyzed hydrogenation strategy in 2020, enabling cis-selective reduction of fluoropyridines to multifluorinated piperidines with reduced hydrodefluorination side reactions. This method addressed long-standing challenges in preserving fluorine substituents during piperidine synthesis.

Significance of 3-Fluoro-3-substituted Piperidines in Chemical Research

3-Fluoro-3-substituted piperidines exhibit unique conformational locking effects due to the gauche preference of the C–F bond. This property is exploited to stabilize bioactive conformations in drug candidates. For instance:

  • Methylphenidate analogs : Fluorination at C3 enhances blood-brain barrier penetration and dopamine reuptake inhibition.
  • Local anesthetics : Bupivacaine derivatives with 3-fluoro substituents show improved duration of action and reduced cardiotoxicity.

The hydroxymethyl group in tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate provides a handle for further functionalization, enabling rapid diversification into libraries of pharmacologically relevant molecules.

Current Research Landscape for Boc-protected Fluorinated Piperidines

Boc protection serves dual roles in piperidine chemistry:

  • Steric shielding : The tert-butyl group prevents N-alkylation during subsequent reactions.
  • Chirality preservation : Boc groups stabilize stereocenters during synthetic transformations.

Recent advances include:

Synthetic Method Key Features Reference
Pd/C Hydrogenation Converts fluoropyridines to cis-piperidines
Dearomatization-Hydrogenation Tolerates polar functional groups
Reductive Amination Enables diastereoselective synthesis

For example, tert-butyl 4-[(4-fluorophenyl)amino]piperidine-1-carboxylate was synthesized via reductive amination using sodium cyanoborohydride, achieving 80% yield. This methodology could be adapted for hydroxymethyl-bearing analogs.

Research Challenges and Opportunities

Challenges :

  • Hydrodefluorination : Competing defluorination remains problematic in catalytic hydrogenation, with yields dropping to 55% in some cases.
  • Stereocontrol : Achieving enantiomeric ratios >95:5 requires chiral auxiliaries or asymmetric catalysis.

Opportunities :

  • Flow Chemistry : Continuous-flow systems may improve selectivity in multistep syntheses.
  • Machine Learning : Predictive models could optimize reaction conditions for novel derivatives.

The structural complexity of this compound positions it as a testbed for developing next-generation fluorination methodologies.

Properties

IUPAC Name

tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-5-11(12,7-13)8-14/h14H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOPNYILDXCBJ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate generally begins with piperidine. The hydroxymethyl and fluoro groups are introduced using specific reagents such as fluoroalkanes and formylating agents under controlled conditions to maintain stereochemistry.

Industrial Production Methods: On an industrial scale, the synthesis involves multi-step processes that use automated reactors and precise conditions to ensure high yields and purity. Common methods include catalytic hydrogenation and high-pressure conditions to introduce the required functional groups efficiently.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is typically removed under acidic conditions to yield the free piperidine amine. Common methods include:

Reagent Conditions Product Yield Source
Trifluoroacetic acidDCM, 0–25°C, 1–4 hrs3-fluoro-3-(hydroxymethyl)piperidine>90%
HCl (4M in dioxane)RT, 2 hrsAmine hydrochloride salt85–95%

This step is critical for subsequent functionalization of the piperidine nitrogen in drug synthesis .

Oxidation of the Hydroxymethyl Group

The primary alcohol (-CH2OH) can be oxidized to a carboxylic acid or aldehyde under controlled conditions:

Reagent Conditions Product Notes Source
Jones reagent (CrO3/H2SO4)0°C, 1 hr3-fluoro-3-carboxylpiperidine-1-carboxylateRisk of overoxidation
TEMPO/NaOClpH 9–10, RT3-fluoro-3-formylpiperidine-1-carboxylateSelective for aldehyde formation

Oxidation products serve as intermediates for further derivatization, such as amide couplings .

Fluorine Substitution Reactions

Reagent Conditions Product Mechanism Source
LDA/THF–78°C, 2 hrs3-alkyl/aryl derivatives via dehydrofluorinationRadical or elimination pathways
Grignard reagentsRT, 12 hrsFluorine replaced with R-Mg-X groupsLow yield due to steric hindrance

Substitution is less common than functionalization at other sites .

Ring-Opening and Rearrangement

The piperidine ring can undergo strain-induced rearrangements or ring-opening under harsh conditions:

Reagent Conditions Product Application Source
H2O2/HCO2H80°C, 6 hrsOpen-chain amino alcohol derivativesSynthesis of linear intermediates
BF3·Et2OCH2Cl2, RT, 1 hrFluorinated pyrrolidine via ring contractionAccess to constrained scaffolds

C–H Functionalization

Pd-catalyzed C–H activation enables direct arylation or alkylation at specific positions:

Catalyst Substrate Product Yield Source
Pd(OAc)2/K2CO34-bromoiodobenzene4-aryl-3-fluoro-3-(hydroxymethyl)piperidine55–60%
Rh/Cp*Ethylene glycolHydroxymethyl group migration to C448%

These methods are leveraged to diversify the piperidine core for structure-activity relationship studies .

Epimerization and Stereochemical Control

The stereochemistry at C3 can be inverted using strong bases:

Reagent Conditions Result Yield Source
DBUToluene, 80°C, 12 hrs(3R)-3-fluoro-3-(hydroxymethyl)piperidine94%

Epimerization is critical for accessing diastereomers with varied biological activity .

Mechanistic Insights

  • Boc Deprotection : Proceeds via protonation of the carbamate oxygen, followed by elimination of CO2 and tert-butanol .
  • C–H Activation : Directed by the hydroxymethyl group, enabling regioselective functionalization at C4 .
  • Fluorine Reactivity : The electron-withdrawing effect of fluorine stabilizes adjacent carbocations, facilitating rearrangements .

Scientific Research Applications

Chemistry: In synthetic chemistry, it is used as a building block for constructing more complex molecules. Its fluorine atom makes it valuable for fluorination reactions, leading to products with enhanced metabolic stability.

Biology: This compound serves as a precursor for designing enzyme inhibitors, aiding in the study of enzyme mechanisms and interactions.

Medicine: It is involved in developing pharmaceuticals, especially in the design of drugs targeting the central nervous system due to its ability to cross the blood-brain barrier.

Industry: It finds application in producing specialty chemicals, polymers, and materials that require precise functional group placements.

Mechanism of Action

When compared with other piperidine derivatives like (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate stands out due to its specific functional groups which provide unique chemical reactivity and biological activity.

Comparison with Similar Compounds

Key Structural Features:

Compound Name Substituents Ring Size Stereochemistry CAS Number
Target Compound 3-fluoro, 3-hydroxymethyl Piperidine (6-membered) (3S) 1345697-13-3
tert-Butyl cis-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate 3-fluoro, 4-hydroxymethyl Piperidine cis (3R,4S) 159635-49-1
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate 4-fluoro, 4-hydroxymethyl Piperidine Not specified N/A
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate 3-fluoro, 3-hydroxymethyl Azetidine (4-membered) Not specified 1408074-60-1
(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate 3-amino, 4,4-difluoro Piperidine (3S) 2055848-75-2

Structural Insights :

  • Substituent Position : The target compound’s 3-fluoro and 3-hydroxymethyl groups contrast with analogs like the cis-3-fluoro-4-hydroxymethyl derivative, where substituents occupy adjacent positions (C3 and C4) .

Yield and Methodology:

Compound Name Key Synthetic Steps Yield Reference
Target Compound Not explicitly detailed in evidence N/A
tert-Butyl derivatives in GPCR kinase inhibitors Multi-step synthesis (amide coupling, Boc protection) 17–91%
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate Nucleophilic substitution, Boc protection 54%
(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate Fluorination followed by Boc protection Not specified

Property Comparison:

Compound Name Molecular Weight Purity LogP (Predicted) Key Applications
Target Compound 233.28 ≥97% 1.2 (estimated) Protein degradation
tert-Butyl 4-[4-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate 292.37 97% 2.5 Kinase activation
(3S,4R)-tert-Butyl 3-((benzodioxolyloxy)methyl)piperidine-1-carboxylate 488.2 (M+1) 87% (HPLC) 3.8 GPCR kinase inhibition
tert-Butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate 314.24 95–97% 3.5 Niraparib intermediate

Key Observations :

  • The target compound’s lower molecular weight and predicted LogP (1.2) suggest better solubility than bulkier analogs like the benzodioxolyloxy derivative (LogP 3.8) .
  • Bromophenyl-substituted analogs (e.g., CAS 1476776-55-2) prioritize lipophilicity for membrane penetration in oncology applications , whereas the hydroxymethyl group in the target compound may enhance water solubility for TPD platforms.

Biological Activity

Tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, with the CAS number 1345697-13-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Molecular Formula : C11H20FNO3
  • Molecular Weight : 233.2798 g/mol
  • Purity : ≥97%
  • Storage Conditions : Room temperature

The biological activity of this compound is largely attributed to its structural features, particularly the presence of the fluorine atom and the hydroxymethyl group. These modifications can enhance the lipophilicity and stability of the molecule, potentially improving its interaction with biological targets.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies have reported that piperidine derivatives can induce apoptosis in cancer cells. For example, certain piperidine compounds have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : Compounds with piperidine structures have been investigated for their ability to inhibit cholinesterases, which are critical in the treatment of Alzheimer's disease. The presence of specific substituents on the piperidine ring can significantly affect inhibitory potency .

Case Study 1: Anticancer Potential

A study explored a series of piperidine derivatives, including this compound, which demonstrated significant anticancer properties in vitro. The compound was found to induce apoptosis in FaDu cells through a mechanism involving mitochondrial pathways and caspase activation .

Case Study 2: Cholinesterase Inhibition

In another investigation, a library of piperidine derivatives was screened for cholinesterase inhibition. The results indicated that modifications at the 3-position, such as fluorination and hydroxymethylation, could enhance inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. The compound showed promising results, suggesting its potential as a lead for Alzheimer's therapeutics .

Comparative Analysis Table

Compound NameBiological ActivityReference
This compoundAnticancer, Cholinesterase Inhibitor
BleomycinStandard Chemotherapy
Other Piperidine DerivativesVaries (Anticancer, Antimicrobial)

Q & A

Q. What are the common synthetic routes for tert-butyl (3S)-3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate, and how is stereochemical purity ensured during synthesis?

Methodological Answer: The synthesis typically involves three key steps (Table 1):

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen under basic conditions (e.g., Boc-Cl, NaHCO₃, THF) .

Fluorination : Stereoselective fluorination at C3 using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® in anhydrous solvents (e.g., DCM) .

Hydroxymethylation : Introduction of the hydroxymethyl group via aldol-like reactions or oxidation of a precursor (e.g., using NaBH₄ for reduction of a ketone intermediate) .

Q. Stereochemical Control :

  • Chiral HPLC or polarimetry monitors enantiomeric excess.
  • Low-temperature reactions (-78°C) minimize racemization during fluorination .

Q. Table 1: Synthetic Steps and Conditions

StepReagents/ConditionsKey Considerations
Boc ProtectionBoc-Cl, NaHCO₃, THF, 0°C → RTMaintain pH >8 to avoid Boc cleavage
FluorinationDAST, DCM, -78°CAnhydrous conditions critical for yield
HydroxymethylationNaBH₄, MeOH, 0°CStereospecific reduction of ketone intermediate

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Fluorine coupling : Split signals for C3-H due to adjacent fluorine (J ~ 48 Hz) .
    • Hydroxymethyl group : Broad singlet at δ 1.8–2.2 ppm (OH) and δ 3.5–4.0 ppm (CH₂OH) .
  • FT-IR : Peaks at 1690–1720 cm⁻¹ (Boc carbonyl), 3300–3500 cm⁻¹ (OH stretch) .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ = calculated for C₁₁H₁₉FNO₃) .

Validation : Compare experimental data with PubChem-computed spectra (InChIKey, SMILES) .

Q. What are the typical reaction pathways involving this compound, and how do reaction conditions influence product distribution?

Methodological Answer: Key reactions include (Table 2):

  • Oxidation : Convert hydroxymethyl to a carbonyl group (e.g., TEMPO/NaClO₂ → ketone) .
  • Nucleophilic Substitution : Fluorine displacement with amines (e.g., piperidine + K₂CO₃ in DMF) .
  • Boc Deprotection : TFA/DCM to yield the free amine for further functionalization .

Q. Table 2: Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product
OxidationTEMPO, NaClO₂, CH₃CN3-Fluoro-3-carboxylpiperidine
SubstitutionPiperidine, K₂CO₃, DMF3-(Piperidinyl)-3-hydroxymethyl derivative
DeprotectionTFA/DCM (1:1), 0°CFree piperidine amine

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?

Methodological Answer:

  • Flow Chemistry : Continuous microreactors improve mixing and thermal control, reducing side reactions (e.g., diastereomers <5%) .
  • Catalytic Asymmetric Fluorination : Use chiral catalysts (e.g., Cinchona alkaloids) to enhance enantiomeric excess (ee >95%) .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation, allowing real-time adjustments .

Case Study : A 2024 study achieved 78% yield and 98% ee using flow reactors and chiral ligands .

Q. What strategies are employed to resolve conflicting data regarding the biological activity of this compound across different assay systems?

Methodological Answer:

  • Assay Replication : Test activity in orthogonal systems (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Impurity Analysis : HPLC-MS identifies diastereomers or degradation products that may skew results .
  • Solubility Optimization : Use DMSO/cosolvent mixtures to ensure compound stability in physiological buffers .

Example : Discrepancies in IC₅₀ values (μM vs. nM) were traced to stereochemical impurities in one batch .

Q. How do computational modeling studies contribute to understanding the interaction mechanisms between this compound and its biological targets?

Methodological Answer:

  • Molecular Docking : Predict binding poses with enzymes (e.g., kinases) using AutoDock Vina; fluorophenyl groups show strong hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Models : Relate substituent electronegativity (fluorine) to activity trends across derivatives .

Validation : SPR (surface plasmon resonance) confirms computed binding affinities (KD = 120 nM predicted vs. 150 nM experimental) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.